An In-depth Technical Guide to 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride
An In-depth Technical Guide to 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride (CAS No. 15256-07-2), a halogenated O-benzylhydroxylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The strategic incorporation of a trifluoromethyl group on the benzene ring imparts unique electronic properties that can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in drug discovery. This guide delves into its physicochemical properties, established and theoretical synthesis protocols, chemical reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings. While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and draws parallels from closely related, well-characterized analogs to provide a robust framework for its use.
Introduction and Molecular Overview
1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride, also known as O-[3-(Trifluoromethyl)benzyl]hydroxylamine hydrochloride, belongs to the class of O-substituted hydroxylamines. These compounds are crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The core structure features a benzyl group connected to a hydroxylamine moiety via an oxygen atom. The key feature of the title compound is the trifluoromethyl (-CF3) substituent at the meta-position of the benzene ring.
The trifluoromethyl group is a cornerstone in modern drug design, often referred to as a "bioisostere" for a methyl or chloro group.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[4] Specifically, the -CF3 group can:
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Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[1]
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Increase Binding Affinity: Through favorable interactions with biological targets.[4]
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Improve Lipophilicity and Membrane Permeability: Facilitating passage through biological membranes.[5]
These properties make 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride a desirable building block for introducing a trifluoromethylated benzylamine-like fragment into a lead compound.
Physicochemical and Safety Data
Key Properties
| Property | Value | Source(s) |
| CAS Number | 15256-07-2 | [6] |
| Molecular Formula | C8H9ClF3NO | [6] |
| Molecular Weight | 227.61 g/mol | [6] |
| Melting Point | 160-170 °C | [6] |
| Appearance | Solid | [7] |
| Purity | ≥95% | [7] |
Note: Further experimental determination of properties such as boiling point, density, and solubility in various organic solvents is recommended for specific applications.
Safety and Handling
1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, clothing, eye, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Synthesis and Purification Strategies
The synthesis of 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride is not explicitly detailed in readily available literature. However, established methods for the preparation of O-benzylhydroxylamines can be adapted. The most common approaches involve the O-alkylation of a protected hydroxylamine derivative with the corresponding benzyl halide, followed by deprotection.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 3-(Trifluoromethyl)benzyl chloride.
Spectroscopic Characterization (Analog-Based)
While experimental spectra for 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride are not available in the public domain, we can predict the key spectroscopic features based on the analysis of its constituent parts and closely related analogs like O-benzylhydroxylamine hydrochloride and other trifluoromethyl-substituted benzyl compounds.
1H NMR Spectroscopy (Predicted)
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Aromatic Protons (Ar-H): Four protons on the benzene ring, expected to appear in the range of δ 7.4-7.8 ppm. The electron-withdrawing -CF3 group will cause downfield shifts. The splitting pattern will be complex due to meta-substitution.
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Benzylic Protons (-CH2-): A singlet corresponding to the two benzylic protons, expected around δ 5.1-5.3 ppm.
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Ammonium Protons (-ONH3+): A broad, exchangeable singlet, typically downfield, likely above δ 11.0 ppm.
For comparison, the 1H NMR spectrum of O-benzylhydroxylamine hydrochloride shows a singlet for the benzylic protons at ~δ 5.06 ppm and a broad singlet for the ammonium protons at ~δ 11.2 ppm in DMSO-d6. [8]
13C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Six signals are expected for the benzene ring. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling, typically with a large coupling constant (1JC-F ≈ 270-280 Hz). Other aromatic carbons will also show smaller C-F couplings.
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Benzylic Carbon (-CH2-): A single peak expected in the range of δ 75-80 ppm.
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Trifluoromethyl Carbon (-CF3): A quartet in the range of δ 120-130 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: A broad band in the region of 2500-3200 cm-1, characteristic of an ammonium salt.
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C-F Stretching: Strong absorption bands in the range of 1100-1350 cm-1, indicative of the C-F bonds of the trifluoromethyl group.
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Aromatic C-H Stretching: Peaks just above 3000 cm-1.
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Aromatic C=C Stretching: Bands in the 1450-1600 cm-1 region.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base (C8H8F3NO) at m/z 191.05 may be observed. A prominent fragment would likely be the tropylium-like ion from the cleavage of the O-N bond, resulting in a peak at m/z 159 corresponding to the [C7H4CF3]+ fragment.
Applications in Research and Drug Development
The primary utility of 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride lies in its role as a synthetic intermediate for introducing the O-[3-(trifluoromethyl)benzyl] moiety into target molecules. This is particularly relevant in drug discovery and medicinal chemistry.
Lead Optimization in Drug Discovery
The incorporation of the trifluoromethyl group can significantly improve the drug-like properties of a lead compound. [1]This building block allows for the exploration of structure-activity relationships (SAR) by introducing a metabolically stable, lipophilic, and electron-withdrawing group. O-benzylhydroxylamines, in general, are precursors to a variety of bioactive compounds. [2]
Synthesis of Novel Heterocycles
The hydroxylamine functionality can be used as a key component in the construction of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.
Development of Enzyme Inhibitors
O-alkylhydroxylamines have been identified as a structural class of inhibitors for enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. [9]The trifluoromethyl-substituted analog could be a valuable tool in the design of potent and selective enzyme inhibitors.
Conclusion
1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive hydroxylamine function and a trifluoromethylated aromatic ring provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. While a complete set of experimental data for this specific molecule is not yet widely disseminated, this guide provides a solid foundation for its synthesis, handling, and application by leveraging data from closely related analogs and established chemical principles. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of compounds like 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride in advancing drug discovery and development is poised to increase.
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